

1-Bromo-1,1-dichloroacetone molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

Cat. No.: B129596

[Get Quote](#)

An In-Depth Technical Guide to 1-Bromo-1,1-dichloroacetone

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **1-Bromo-1,1-dichloroacetone**. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document compiles available data and presents theoretical insights into the spectroscopic characterization and synthesis of this compound.

Molecular Structure and Chemical Formula

1-Bromo-1,1-dichloroacetone is a trihalogenated derivative of acetone. The molecule features a central carbonyl group, a methyl group, and a carbon atom bonded to one bromine and two chlorine atoms.

Chemical Formula: $C_3H_3BrCl_2O$

Molecular Structure Visualization:

Figure 1: Molecular structure of **1-Bromo-1,1-dichloroacetone**.

Physicochemical Properties

The key physicochemical properties of **1-Bromo-1,1-dichloroacetone** are summarized in the table below. This compound is recognized as a disinfection byproduct (DBP) in drinking water treated with chlorine dioxide.^{[1][2][3][4]}

Property	Value	Reference
Chemical Formula	C ₃ H ₃ BrCl ₂ O	[1][2][3]
Molecular Weight	205.87 g/mol	[1][2][3]
CAS Number	1751-16-2	
Appearance	Expected to be a liquid at STP	
Synonyms	1-Bromo-1,1-dichloro-2-propanone	

Spectroscopic Data (Predicted and Inferred)

Direct experimental spectroscopic data for **1-Bromo-1,1-dichloroacetone** is not readily available in the public domain. The following data is predicted based on its chemical structure and comparison with analogous compounds such as 1-bromo-1-chloroacetone[2], 1,1-dichloroacetone[5][6], and bromoacetone.[7]

Technique	Predicted Observations
^1H NMR	A single peak (singlet) is expected for the three equivalent protons of the methyl ($-\text{CH}_3$) group. The chemical shift would likely be in the range of 2.3-2.8 ppm, deshielded by the adjacent carbonyl group.
^{13}C NMR	Three distinct signals are anticipated: one for the methyl carbon ($-\text{CH}_3$), one for the carbonyl carbon ($\text{C}=\text{O}$), and one for the halogenated carbon ($-\text{CBrCl}_2$). The carbonyl carbon would appear significantly downfield (>190 ppm). The ^{13}C NMR spectrum for 1-bromo-1-chloroacetone is available for comparison. [2] [8]
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretch is expected in the region of $1715\text{--}1740\text{ cm}^{-1}$. C-H stretching and bending vibrations for the methyl group would also be present. IR spectra for chloroacetone are available for reference. [9]
Mass Spectrometry (MS)	The mass spectrum would show a complex molecular ion peak cluster due to the isotopic abundances of bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl). The primary fragmentation would likely involve the loss of halogen atoms (Br, Cl) and the acetyl group (CH_3CO). The mass spectrum for bromoacetone is documented by NIST. [7]

Experimental Protocols

Synthesis of 1-Bromo-1,1-dichloroacetone (Proposed)

A specific, validated synthesis protocol for **1-Bromo-1,1-dichloroacetone** is not published in readily accessible literature. However, a plausible route would be the bromination of 1,1-dichloroacetone. The following protocol is adapted from general procedures for the acid-

catalyzed halogenation of ketones, such as the synthesis of bromoacetone and dibromoacetone.^{[1][10][11]}

Reaction Scheme: $\text{CH}_3\text{COCH}_2\text{Cl}_2 + \text{Br}_2 \rightarrow \text{CH}_3\text{COCBrCl}_2 + \text{HBr}$

Apparatus:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Reflux condenser
- Heating mantle or water bath

Reagents:

- 1,1-Dichloroacetone
- Bromine (Br_2)
- Glacial acetic acid (as catalyst/solvent)
- Water
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Diethyl ether or dichloromethane (for extraction)

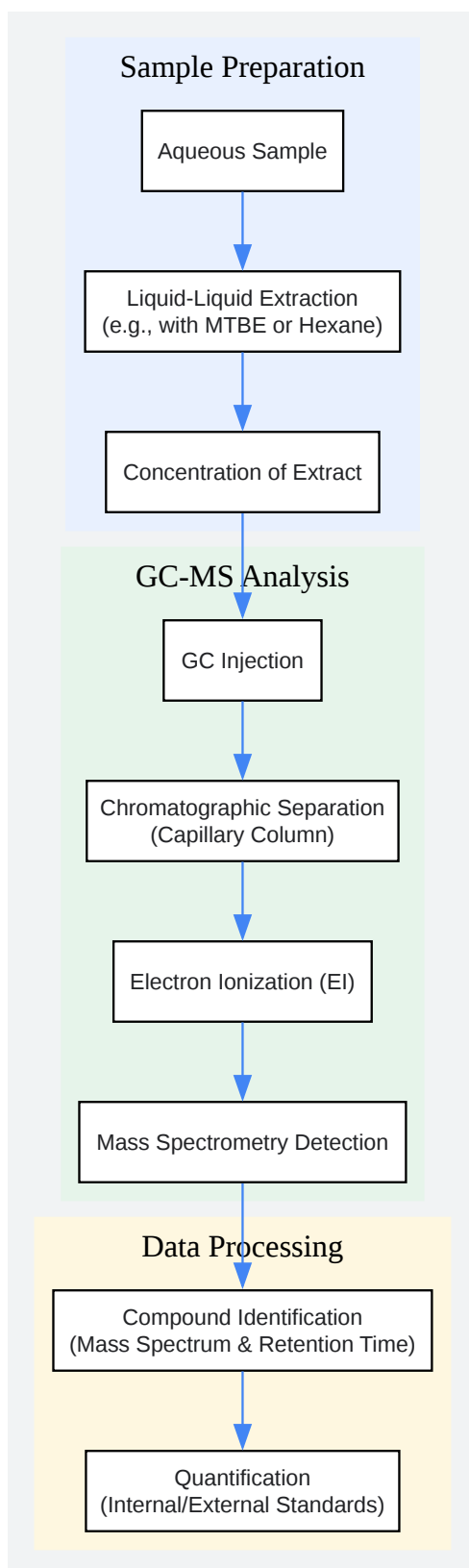
Procedure:

- In a three-necked flask set up in a fume hood, combine 1,1-dichloroacetone and glacial acetic acid.
- Begin stirring and gently heat the mixture to 50-60 °C.

- Slowly add a stoichiometric amount of bromine from the dropping funnel over 1-2 hours. Maintain the temperature throughout the addition.
- After the addition is complete, continue stirring the mixture at the same temperature until the reddish-brown color of bromine disappears, indicating the reaction is complete.
- Cool the reaction mixture to room temperature and slowly pour it into an ice-water mixture.
- Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (2-3 times).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude product can be purified by vacuum fractional distillation.

Analytical Workflow

The analysis of **1-Bromo-1,1-dichloroacetone**, particularly in environmental samples, would typically be performed using Gas Chromatography (GC) coupled with a suitable detector, such as a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). GC-MS is a common method for the analysis of halogenated disinfection byproducts.^[6]



[Click to download full resolution via product page](#)

Figure 2: General workflow for the analysis of **1-Bromo-1,1-dichloroacetone**.

Safety and Handling

1-Bromo-1,1-dichloroacetone is expected to be a hazardous chemical. As a halogenated ketone, it is likely to be toxic, lachrymatory, and a skin and respiratory tract irritant. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-Bromo-1-chloroacetone | C₃H₄BrClO | CID 539473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-1,1-dichloroacetone | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1,1-Dichloroacetone(513-88-2) ¹³C NMR spectrum [chemicalbook.com]
- 6. 1,1-Dichloroacetone | C₃H₄Cl₂O | CID 10567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bromoacetone [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Chloroacetone(78-95-5) IR Spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-Bromo-1,1-dichloroacetone molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129596#1-bromo-1-1-dichloroacetone-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com